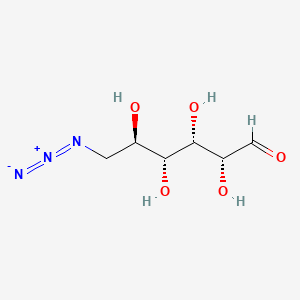
2-Bromo-3-chlorobenzoic acid
Overview
Description
2-Bromo-3-chlorobenzoic acid is a halogenated aromatic compound. Research in this area mainly focuses on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- The ortho-metalation of 3-chloro/bromobenzoic acids with hindered lithium dialkylamides at low temperatures leads to the formation of lithium 3-chloro/bromo-2-lithiobenzoates. These can then be converted into a variety of 2-substituted-3-chloro/bromobenzoic acids (Gohier & Mortier, 2003).
- Gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes is another method. This process is highly diastereoselective and involves a 1,2-acyloxy migration (Wang, Lu, & Zhang, 2010).
Molecular Structure Analysis
- The molecular structure of similar halogenated benzonitriles, like 4-bromo-2,6-dichlorobenzonitrile, reveals a typical arrangement of halogen atoms around the benzene ring, often showing interesting intermolecular interactions (Britton, 1997).
Chemical Reactions and Properties
- This compound can participate in various chemical reactions, including Diels-Alder and cross-coupling reactions, highlighting its versatility in organic synthesis (Wang, Lu, & Zhang, 2010).
Physical Properties Analysis
- The physical properties of halogenated benzoic acids and their derivatives are often characterized by their solid-state structures, melting points, and boiling points, as seen in studies of related compounds (Xiaojun, 2005).
Scientific Research Applications
Chemical Synthesis and Reactions
2-Bromo-3-chlorobenzoic acid plays a crucial role in organic synthesis. One study highlights its use in the ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides. This process creates lithium 3-chloro/bromo-2-lithiobenzoates, which can be used to produce a variety of 2-substituted-3-chloro/bromobenzoic acids (Gohier & Mortier, 2003). Furthermore, this compound has been utilized in the synthesis of Dapagliflozin, an antidiabetic drug, demonstrating its importance in pharmaceutical chemistry (Jie Yafei, 2011).
Mechanism of Action
Biochemical Pathways
For instance, they can be part of the degradation pathways of certain herbicides . They can also be formed as intermediates during the degradation of polychlorinated biphenyls .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-chlorobenzoic acid can be influenced by various environmental factors . These may include temperature, pH, presence of other substances, and specific conditions of the environment where the compound is present.
Biochemical Analysis
Biochemical Properties
2-Bromo-3-chlorobenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes. These interactions can lead to the formation of reactive intermediates, which may further react with other biomolecules. Additionally, this compound can act as an inhibitor for certain enzymes, affecting their catalytic activity and altering metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce changes in gene expression, leading to the upregulation or downregulation of specific genes involved in cellular metabolism and stress responses. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to changes in the enzyme’s conformation and activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, including oxidative stress, DNA damage, and apoptosis. These effects highlight the importance of dosage considerations in the use of this compound in biochemical research .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with other biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are critical factors that determine its biological activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and effects .
properties
IUPAC Name |
2-bromo-3-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITHNMNGOHVILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275016 | |
| Record name | 2-bromo-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56961-26-3 | |
| Record name | 2-bromo-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)



